molecular formula C10H10FN3 B3170624 (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944897-77-2

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B3170624
CAS No.: 944897-77-2
M. Wt: 191.20
InChI Key: AJSVWOCYSPNHEA-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate can lead to the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the fluorophenyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVWOCYSPNHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252328
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-77-2
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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